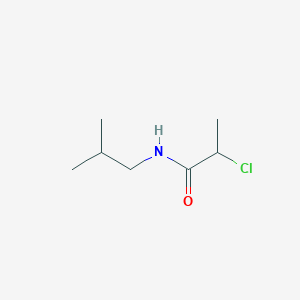

2-chloro-N-isobutylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methylpropyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-5(2)4-9-7(10)6(3)8/h5-6H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACYGWNELUVMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607187 | |

| Record name | 2-Chloro-N-(2-methylpropyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87603-45-0 | |

| Record name | 2-Chloro-N-(2-methylpropyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2-methylpropyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-N-isobutylpropanamide from Isobutylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-isobutylpropanamide, a significant amide compound with applications in chemical and pharmaceutical research. The synthesis involves the acylation of isobutylamine with 2-chloropropionyl chloride. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines necessary materials and equipment, and discusses critical safety considerations. Furthermore, it covers the analytical techniques for product characterization and offers insights into potential process optimization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Amide bond formation is a cornerstone of organic synthesis, pivotal in the creation of a vast array of molecules, from polymers to pharmaceuticals. The synthesis of N-alkyl amides, such as this compound, is of particular interest due to their presence as structural motifs in many biologically active compounds.[1] The target molecule, this compound, incorporates both a reactive chloro-substituent and an isobutyl group, making it a versatile intermediate for further chemical transformations.

This guide focuses on a robust and widely employed method for its synthesis: the nucleophilic acyl substitution reaction between isobutylamine and 2-chloropropionyl chloride.[2] The reaction is typically rapid and efficient, proceeding through a well-understood mechanism. We will explore the causality behind the experimental choices, ensuring a thorough understanding of the process from both a theoretical and practical standpoint.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from isobutylamine and 2-chloropropionyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. This reaction is a fundamental transformation in organic chemistry.[3]

The core of this reaction lies in the high electrophilicity of the carbonyl carbon in 2-chloropropionyl chloride, which is susceptible to attack by nucleophiles.[2] Isobutylamine, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.

The mechanism can be delineated into the following key steps:

-

Nucleophilic Attack: The nitrogen atom of isobutylamine attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This initial attack results in the formation of a transient tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, which can be a second molecule of isobutylamine or an added non-nucleophilic base like triethylamine, removes a proton from the now positively charged nitrogen atom. This step neutralizes the intermediate, yielding the final amide product, this compound, and an ammonium salt byproduct. The removal of the hydrogen chloride (HCl) byproduct is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3]

Caption: General mechanism of nucleophilic acyl substitution.

Materials and Methods

Materials

For a successful and safe synthesis, it is imperative to use reagents of appropriate purity and to be fully aware of their properties and hazards.

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties & Hazards |

| 2-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 7623-09-8 | Corrosive, lachrymator, reacts violently with water.[4][5] Harmful if swallowed.[6] |

| Isobutylamine | C₄H₁₁N | 73.14 | 78-81-9 | Highly flammable liquid and vapor, toxic if swallowed, causes severe skin burns and eye damage.[7][8] |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, corrosive, toxic by inhalation. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen. |

| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Mild base. |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).[4]

Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. All personal protective equipment must be worn at all times. 2-Chloropropionyl chloride and isobutylamine are hazardous materials and should be handled with extreme care.[9][10]

Step 1: Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isobutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (DCM). The use of an excess of triethylamine ensures the complete neutralization of the HCl byproduct.

-

Cool the flask in an ice bath to 0 °C with continuous stirring. This is crucial to control the exothermic nature of the reaction.

Step 2: Addition of 2-Chloropropionyl Chloride

-

In a dropping funnel, prepare a solution of 2-chloropropionyl chloride (1.05 equivalents) in DCM. A slight excess of the acyl chloride ensures the complete consumption of the starting amine.

-

Add the 2-chloropropionyl chloride solution dropwise to the stirred isobutylamine solution over a period of 15-30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C. A precipitate of triethylammonium chloride will form.

Step 3: Reaction Monitoring

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 1-2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The reaction is considered complete when the spot corresponding to isobutylamine is no longer visible.

Step 4: Work-up and Isolation

-

Once the reaction is complete, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1M HCl (to remove excess triethylamine and any unreacted isobutylamine).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Brine (to remove residual water).

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Step 5: Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.[11]

Caption: Step-by-step experimental workflow for the synthesis.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isobutyl group (doublet for the two methyl groups, a multiplet for the methine proton, and a triplet for the methylene protons adjacent to the nitrogen). A quartet for the methine proton adjacent to the chlorine and a doublet for the methyl group of the chloropropionyl moiety. A broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two carbons of the chloropropionyl group, and the four carbons of the isobutyl group. |

| IR Spectroscopy | A strong absorption band around 1640 cm⁻¹ corresponding to the amide C=O stretch. A band around 3300 cm⁻¹ for the N-H stretch. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C₈H₁₆ClNO). The isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observable. |

Process Optimization and Troubleshooting

| Potential Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Hydrolysis of 2-chloropropionyl chloride. | - Increase reaction time or temperature (with caution). - Ensure careful separation of layers during extraction. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen). |

| Impure Product | - Presence of starting materials. - Formation of side products. | - Optimize the stoichiometry of reagents. - Ensure efficient washing during the work-up. - Employ a more rigorous purification method (e.g., gradient column chromatography). |

| Reaction does not start | - Inactive reagents. | - Use fresh or newly opened reagents. - Check the purity of the starting materials. |

Conclusion

The synthesis of this compound via the acylation of isobutylamine with 2-chloropropionyl chloride is a reliable and efficient method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and stringent safety measures are paramount for a successful outcome. The analytical data obtained from NMR, IR, and mass spectrometry will unequivocally confirm the structure and purity of the final product. This guide provides a solid foundation for researchers to confidently perform this synthesis and utilize the product in their subsequent research endeavors.

References

- Vertex AI Search. (2025, April 28).

- Lynn, J. W., & Ash, B. D. (n.d.). Process for purification of nu-alkyl-nu-vinyl amides.

- KSCL (KRISHNA). (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS.

- ResearchGate. (2009, May). N-Alkylation of carbamates and amides with alcohols catalyzed by a CpIr complex | Request PDF*.

- KSCL (KRISHNA). (n.d.).

- Sigma-Aldrich. (2025, November 6).

- ChemicalBook. (n.d.). This compound CAS#: 87603-45-0.

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Chloropropionyl Chloride with Nucleophiles.

- (2010, November 12).

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Chloropropionyl Chloride.

- ResearchGate. (2022, December 8). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide.

- PubMed. (2011, February 9). A Convenient Approach to Synthesizing Peptide C-terminal N-alkyl Amides.

- Benchchem. (n.d.). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.

- Santa Cruz Biotechnology. (n.d.). 2-chloro-N-[(isobutylamino)carbonyl]propanamide | SCBT.

- PubChem. (n.d.). 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019.

- Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.

- Google Patents. (n.d.). Synthesis method of D-(+)-2-chloropropionyl chloride.

- The Journal of Organic Chemistry. (n.d.).

- Wikipedia. (n.d.). Isobutylamine.

- MDPI. (n.d.).

- ChemScene. (n.d.). 10397-68-9 | 2-Chloro-N,N-dimethylpropanamide.

- PubChem. (n.d.). 2-Chloro-N-methylpropanamide | C4H8ClNO | CID 14870193.

- PubChem. (n.d.). Isobutylamine | C4H11N | CID 6558.

- PubChem. (n.d.). 2-chloro-N-propylpropanamide | C6H12ClNO | CID 25220607.

- Google Patents. (n.d.).

Sources

- 1. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kscl.co.in [kscl.co.in]

- 5. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. kscl.co.in [kscl.co.in]

- 7. Isobutylamine - Wikipedia [en.wikipedia.org]

- 8. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-isobutylpropanamide

Introduction

2-chloro-N-isobutylpropanamide, also known as 2-chloro-N-(2-methylpropyl)propanamide, is a chemical entity of significant interest within the realms of synthetic chemistry and drug discovery. Its structural motifs, featuring a reactive chloropropanamide core coupled with an isobutyl group, present a versatile scaffold for the development of novel bioactive molecules. Understanding the physicochemical properties of this compound is paramount for its effective application in research and development, influencing everything from reaction kinetics and formulation to bioavailability and toxicological profiles. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, offering both predicted data and detailed, field-proven methodologies for their experimental determination. The causality behind each experimental choice is elucidated to provide a deeper understanding of the scientific principles at play.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity and three-dimensional structure.

-

IUPAC Name: 2-chloro-N-(2-methylpropyl)propanamide

-

Synonyms: this compound

-

CAS Number: 87603-45-0[1]

-

Molecular Formula: C₇H₁₄ClNO

-

Molecular Weight: 163.65 g/mol

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 267.7 ± 23.0 °C | ChemicalBook[1] |

| Density | 1.009 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa | 14.65 ± 0.46 | ChemicalBook[1] |

Experimental Determination of Physicochemical Properties

The following sections detail robust, self-validating experimental protocols for the determination of key physicochemical properties of this compound.

Melting Point

The melting point is a critical indicator of purity and is essential for material handling and formulation.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium and zinc) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can also be estimated from the shape of the peak.

Causality: DSC is chosen for its high precision, small sample requirement, and ability to provide information on purity and other thermal events. The use of a reference pan corrects for any instrumental artifacts.

Boiling Point

The boiling point provides insight into the volatility of the compound, which is crucial for purification by distillation and for safety assessments.

Experimental Protocol: Ebulliometry

-

Apparatus Setup: Assemble a standard ebulliometer, which consists of a boiling flask, a condenser, and a high-precision thermometer or thermocouple.

-

Sample Introduction: Place a known volume of this compound into the boiling flask along with boiling chips to ensure smooth boiling.

-

Heating and Equilibration: Gently heat the sample until it reaches a steady boiling state, where the temperature of the vapor is in equilibrium with the liquid.

-

Temperature Measurement: Record the constant temperature at which the liquid and vapor phases are in equilibrium. This temperature is the boiling point at the measured atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates from standard pressure (1 atm), apply a correction using the Clausius-Clapeyron equation or established nomographs.

Causality: Ebulliometry directly measures the boiling point under equilibrium conditions, providing a more accurate value than distillation-based methods, which can be affected by superheating.

Aqueous Solubility

Solubility in aqueous media is a critical determinant of a compound's bioavailability and is a key parameter in pre-formulation studies.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

-

Equilibration: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system) in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the suspension to facilitate the separation of the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: Repeat the measurement at different time points to confirm that equilibrium has been achieved.

Causality: The shake-flask method is the gold standard for solubility determination as it directly measures the equilibrium concentration of the solute in the solvent. The use of a validated HPLC method ensures accurate and specific quantification.

Caption: Experimental workflow for solubility determination.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

Experimental Protocol: HPLC Method

-

Column and Mobile Phase Selection: Utilize a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

-

Sample Analysis: Inject a solution of this compound and record its retention time under the same chromatographic conditions.

-

Calculation: Create a calibration curve by plotting the known LogP values of the standards against their retention times. Use the retention time of this compound to interpolate its LogP value from the calibration curve.[3]

Causality: The HPLC method is a rapid and reliable alternative to the traditional shake-flask method for determining LogP.[4] It is based on the principle that the retention time of a compound on a reverse-phase column is directly related to its lipophilicity.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include a doublet for the methyl groups of the isobutyl moiety, a multiplet for the methine proton of the isobutyl group, a doublet for the methylene group attached to the nitrogen, a quartet for the methine proton adjacent to the chlorine, and a doublet for the terminal methyl group.

-

¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acylation of isobutylamine with 2-chloropropionyl chloride.

Experimental Protocol: Amide Synthesis

-

Reactant Preparation: Dissolve isobutylamine in an aprotic solvent such as dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution in an ice bath.

-

Acylation: Slowly add a solution of 2-chloropropionyl chloride in the same solvent to the cooled isobutylamine solution. The reaction is exothermic and should be controlled by the rate of addition. A base, such as triethylamine, can be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure this compound.

Causality: This Schotten-Baumann-type reaction is a robust and high-yielding method for amide bond formation. The use of an aprotic solvent prevents unwanted side reactions, and the inclusion of a base drives the reaction to completion by neutralizing the generated acid.

Caption: Synthetic workflow for this compound.

Stability and Degradation

Assessing the stability of a compound is crucial for determining its shelf-life and appropriate storage conditions.[9] Stability studies are typically conducted under various environmental conditions as per ICH guidelines.[10][11][12]

Forced Degradation Studies:

To understand the potential degradation pathways, forced degradation studies should be performed under the following conditions:

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

-

Thermal Stress: Heating the solid compound at elevated temperatures.

-

Photostability: Exposure to UV and visible light.

The degradation products should be identified and characterized using techniques like LC-MS to develop a stability-indicating analytical method.[13]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is limited, this guide offers robust, scientifically-grounded methodologies for its determination. By understanding and applying these principles, researchers, scientists, and drug development professionals can effectively characterize and utilize this versatile chemical entity in their respective fields, ensuring both scientific integrity and the advancement of their research endeavors.

References

- (Reference for a related compound's properties, if available)

- (Reference for a related compound's properties, if available)

- (Reference for a related compound's properties, if available)

- (Reference for a related compound's properties, if available)

- (Reference for a related compound's properties, if available)

-

Coriolis Pharma. Stability Studies. [Link]

- (Reference for a related compound's properties, if available)

- (Reference for a related compound's properties, if available)

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

- (Reference for a related compound's properties, if available)

- (Reference for a related compound's properties, if available)

- (Reference for a related compound's properties, if available)

- (Reference for a related compound's properties, if available)

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

Doc Brown's Chemistry. infrared spectrum of 2-chlorobutane. [Link]

- (Reference for a related compound's properties, if available)

-

National Pharmaceutical Regulatory Agency. GUIDELINE FOR STABILITY DATA. [Link]

-

U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. [Link]

-

Coriolis Pharma. Stability Studies-Regulations, Patient Safety & Quality. [Link]

- (Reference for a related compound's properties, if available)

-

Doc Brown's Chemistry. mass spectrum of 2-chloropropane. [Link]

-

RJPT. Significance of Stability Studies on Degradation Product. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-chloro-2-methylpropane. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanamide. [Link]

Sources

- 1. This compound CAS#: 87603-45-0 [m.chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 4. waters.com [waters.com]

- 5. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. docbrown.info [docbrown.info]

- 7. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 10. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 11. npra.gov.my [npra.gov.my]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. rjptonline.org [rjptonline.org]

2-chloro-N-isobutylpropanamide CAS number 87603-45-0 properties

An In-depth Technical Guide to 2-chloro-N-isobutylpropanamide (CAS: 87603-45-0)

Introduction

This compound, identified by the CAS number 87603-45-0, is a chemical compound with the molecular formula C7H14ClNO.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed overview of its properties, a plausible synthesis route, analytical characterization methods, and essential safety protocols. While specific applications for this compound are not widely documented, its structure suggests potential as an intermediate in organic synthesis or as a building block in medicinal chemistry. This document aims to consolidate the available data and provide expert insights into its handling and potential uses.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, application in reactions, and analytical characterization. A summary of its known and predicted properties is provided below.

| Property | Value | Source |

| CAS Number | 87603-45-0 | [1][2][3][4] |

| Molecular Formula | C7H14ClNO | [1][2] |

| Molecular Weight | 163.65 g/mol | [1][2] |

| Boiling Point (Predicted) | 267.7 ± 23.0 °C | [1] |

| Density (Predicted) | 1.009 ± 0.06 g/cm³ | [1] |

| XLogP3 (Predicted) | 1.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 163.076 g/mol | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

Molecular Structure

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of isobutylamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents) as a base to neutralize the HCl byproduct. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2-chloropropanoyl chloride (1.0 equivalent) in DCM to the cooled amine solution dropwise over 10-15 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed.

Caption: Analytical workflow for product characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet of doublets for the methylene protons), a quartet for the proton on the chiral center, and a doublet for the methyl group adjacent to the chiral center. The amide proton will appear as a broad singlet or a triplet.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule, including a signal for the carbonyl carbon in the amide group.

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (163.65 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum, providing further evidence for the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide functional group, including a strong C=O stretching vibration around 1640-1680 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.

Safety, Handling, and Toxicology

| Potential Hazard | GHS Pictogram | Precautionary Measures |

| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Avoid ingestion, skin contact, and inhalation of dust or vapors.[5] |

| Skin/Eye Irritation | Exclamation Mark | Wear appropriate gloves and eye protection.[6] |

| Suspected Mutagenicity | Health Hazard | Handle with care and avoid exposure.[5] |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields when handling this compound.[5][7]

-

Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood to minimize inhalation exposure.[5][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[6]

Potential Applications and Future Research

Given the lack of specific documented applications for this compound, its utility likely lies as a chemical intermediate. The presence of a reactive chlorine atom and an amide functional group makes it a versatile building block for the synthesis of more complex molecules.

-

Medicinal Chemistry: Halogenated organic compounds are of significant interest in drug discovery. The chlorine atom in this molecule can influence its lipophilicity and metabolic stability, potentially making it a useful fragment for developing new therapeutic agents.[9]

-

Agrochemicals: Many pesticides and herbicides contain amide and chlorinated functionalities. This compound could serve as a precursor for the synthesis of new agrochemicals.

-

Future Research: Further investigation into the biological activity of this compound could reveal potential applications. Additionally, its use as a monomer in polymerization reactions or as a ligand in coordination chemistry could be explored.

Conclusion

This compound (CAS: 87603-45-0) is a halogenated amide with potential as a versatile chemical intermediate. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and methods for its analytical characterization. Adherence to strict safety protocols, extrapolated from related compounds, is essential for its handling. While its direct applications are yet to be established, its chemical structure suggests promising avenues for future research in medicinal and materials chemistry.

References

-

This compound|87603-45-0, AngeneChemical. [Link]

-

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide - MDPI. [Link]

Sources

- 1. This compound CAS#: 87603-45-0 [m.chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound,87603-45-0-Amadis Chemical [amadischem.com]

- 4. 87603-45-0(this compound) | Kuujia.com [pt.kuujia.com]

- 5. chemscene.com [chemscene.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-chloro-N-isobutylpropanamide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress and regulatory compliance. 2-chloro-N-isobutylpropanamide, a halogenated amide, presents a unique combination of functional groups whose characterization demands a multi-faceted analytical approach. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow that mirrors the process of structural confirmation in a modern analytical laboratory. We will move from the broad strokes of functional group identification with IR to the detailed atomic connectivity provided by NMR, and finally to the mass confirmation and fragmentation analysis by MS. The data presented herein is a predictive profile based on established spectroscopic principles and data from structurally analogous compounds. This approach provides a robust framework for researchers synthesizing or working with this molecule, enabling them to anticipate, interpret, and validate their experimental findings.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone for determining the precise arrangement of hydrogen atoms in a molecule. The predicted spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show five distinct signals, each corresponding to a unique proton environment.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The structure of this compound suggests a complex interplay of electronic effects that influence the chemical shifts and coupling patterns.

-

N-H Proton (He): A broad singlet is anticipated around 6.5-7.5 ppm. Its breadth is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. This signal will readily exchange with D₂O, causing it to disappear from the spectrum upon addition of a drop of D₂O, a key validation step.

-

CH-Cl Proton (Ha): This proton is attached to a carbon bearing an electronegative chlorine atom and is adjacent to the carbonyl group. This combined deshielding effect places its signal significantly downfield, predicted as a quartet around 4.4-4.6 ppm due to coupling with the three Hb protons.

-

N-CH₂ Protons (Hd): These methylene protons are adjacent to the electron-withdrawing amide nitrogen. Their signal is expected to be a triplet around 3.1-3.3 ppm, arising from coupling to the single Hc proton.

-

CH-(CH₃)₂ Proton (Hc): This methine proton is coupled to the two adjacent methyl groups (six Hf protons) and the N-CH₂ group (two Hd protons). This would theoretically result in a complex multiplet. It is predicted to appear around 1.8-2.0 ppm.

-

CH-CH₃ Protons (Hb): This methyl group is attached to the chiral center. It will be split into a doublet by the Ha proton, appearing around 1.7-1.9 ppm.

-

CH-(CH₃)₂ Protons (Hf): The two methyl groups of the isobutyl moiety are equivalent. They will be split into a doublet by the Hc proton, resulting in a signal around 0.9-1.0 ppm. The integration of this signal will correspond to six protons.

Data Summary: Predicted ¹H NMR

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ha | 4.4 - 4.6 | Quartet (q) | 1H | Adjacent to electronegative Cl and C=O |

| Hb | 1.7 - 1.9 | Doublet (d) | 3H | Coupled to Ha |

| Hc | 1.8 - 2.0 | Multiplet (m) | 1H | Coupled to Hd and Hf |

| Hd | 3.1 - 3.3 | Triplet (t) | 2H | Adjacent to amide N, coupled to Hc |

| He | 6.5 - 7.5 | Broad Singlet (br s) | 1H | Amide proton, subject to exchange |

| Hf | 0.9 - 1.0 | Doublet (d) | 6H | Coupled to Hc |

Visualization: Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with proton labels.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature. For this compound, seven distinct carbon signals are predicted in a standard broadband-decoupled spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Spectrum: Analysis and Interpretation

The chemical shifts are predicted based on established ranges for similar functional groups.[1][2]

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the 168-172 ppm range for a secondary amide.

-

CH-Cl Carbon: The carbon directly attached to the electronegative chlorine atom is expected around 55-60 ppm.

-

N-CH₂ Carbon: The carbon adjacent to the amide nitrogen will be found in the 45-50 ppm range.

-

CH-(CH₃)₂ Carbon: This methine carbon of the isobutyl group is predicted to be around 28-32 ppm.

-

CH-CH₃ Carbon: The methyl carbon attached to the chiral center is anticipated around 20-25 ppm.

-

CH-(CH₃)₂ Carbons: The two equivalent methyl carbons of the isobutyl group will appear furthest upfield, around 18-22 ppm.

Data Summary: Predicted ¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 168 - 172 | Amide carbonyl, highly deshielded |

| CH-Cl | 55 - 60 | Attached to electronegative Cl |

| N-CH₂ | 45 - 50 | Attached to electronegative N |

| CH-(CH₃)₂ | 28 - 32 | Alkyl methine |

| CH-CH₃ | 20 - 25 | Alkyl methyl |

| CH-(CH₃)₂ | 18 - 22 | Equivalent alkyl methyls, upfield |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually displayed in terms of transmittance.

Predicted IR Spectrum: Analysis and Interpretation

The IR spectrum will be dominated by absorptions characteristic of a secondary amide and an alkyl halide.[3][4]

-

N-H Stretch: A sharp, strong absorption band is expected between 3300-3270 cm⁻¹. Its position and sharpness are indicative of a secondary amide N-H group, potentially involved in hydrogen bonding in the solid state.

-

C-H Stretches: Multiple bands between 3000-2850 cm⁻¹ will be present, corresponding to the asymmetric and symmetric stretching of the various sp³ C-H bonds in the molecule.

-

C=O Stretch (Amide I Band): This will be one of the most intense peaks in the spectrum, appearing strongly around 1650-1630 cm⁻¹. The position is characteristic of a secondary amide carbonyl.

-

N-H Bend (Amide II Band): A strong band, typically found around 1560-1540 cm⁻¹, arising from a coupling of the N-H in-plane bend and C-N stretching vibrations.

-

C-Cl Stretch: A moderately intense band in the fingerprint region, expected between 800-600 cm⁻¹, is characteristic of the C-Cl stretching vibration.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3270 | Strong, Sharp | N-H Stretch | Secondary Amide |

| 3000 - 2850 | Medium-Strong | C-H Stretch | Alkyl (sp³) |

| 1650 - 1630 | Very Strong | C=O Stretch (Amide I) | Secondary Amide |

| 1560 - 1540 | Strong | N-H Bend (Amide II) | Secondary Amide |

| 800 - 600 | Medium | C-Cl Stretch | Alkyl Halide |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum: Analysis and Interpretation

The molecular weight of this compound (C₈H₁₆ClNO) is 177.67 g/mol .

-

Molecular Ion (M⁺): A key feature will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), two peaks will be observed: one at m/z 177 (for the ³⁵Cl isotopologue) and another at m/z 179 (for the ³⁷Cl isotopologue). The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[5][6]

-

Fragmentation Pattern: The fragmentation is driven by the formation of stable ions.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is common. Loss of the chloromethyl radical (•CH(Cl)CH₃) would lead to a fragment at m/z 100 .

-

Cleavage adjacent to Nitrogen: Scission of the bond between the isobutyl group and the nitrogen is a favorable pathway. This can lead to the formation of an isobutyl cation at m/z 57 , which is often a stable and abundant fragment. The other fragment, [CH₃CH(Cl)CONH]⁺, would be at m/z 120/122.

-

McLafferty Rearrangement: Amides can undergo a McLafferty rearrangement.[7] This would involve the transfer of a gamma-hydrogen from the isobutyl group to the carbonyl oxygen, followed by cleavage, potentially leading to a fragment at m/z 93/95 .

-

Loss of Cl: Loss of a chlorine radical (•Cl) from the molecular ion would produce a fragment at m/z 142 .

-

Data Summary: Predicted Key Mass Fragments

| m/z Value | Proposed Fragment | Significance |

| 177 / 179 | [C₈H₁₆ClNO]⁺ | Molecular Ion (M⁺, M+2), confirms molecular weight and presence of one Cl atom |

| 142 | [C₈H₁₆NO]⁺ | Loss of •Cl from the molecular ion |

| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage, loss of •CH(Cl)CH₃ |

| 93 / 95 | [C₃H₆ClNO]⁺ | Product of McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | Stable isobutyl cation, likely a prominent peak |

Visualization: Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Workflow

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates how NMR, IR, and MS are synergistically employed for unambiguous structural confirmation.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a comprehensive analytical profile. The tabulated chemical shifts, absorption frequencies, and mass fragments, along with the described experimental protocols, provide a robust reference for any researcher engaged in the synthesis or analysis of this compound. The synergistic use of these techniques, as outlined in the integrated workflow, represents the gold standard for chemical structure validation, ensuring the scientific integrity required in drug development and chemical research.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]7]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane. [Online] Available at: [Link]5]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum. [Online] Available at: [Link]]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern. [Online] Available at: [Link]6]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Online] Available at: [Link]1]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. [Online] Available at: [Link]3]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane. [Online] Available at: [Link]4]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Online] Available at: [Link]2]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. docbrown.info [docbrown.info]

- 4. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Potential Biological Activity of Chloro-N-Alkylamides

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The chloro-N-alkylamide scaffold represents a compelling and versatile pharmacophore with a broad spectrum of demonstrated biological activities. This technical guide provides a comprehensive exploration of this chemical class, moving beyond a superficial overview to deliver in-depth, actionable insights for researchers and drug development professionals. We will dissect the synthetic strategies for creating these molecules, elucidate their multifaceted mechanisms of action against various pathological targets, and critically evaluate their therapeutic potential. This document is structured to serve as a practical and authoritative resource, integrating detailed experimental protocols, quantitative biological data, and a thorough analysis of structure-activity relationships (SAR) to guide future research and development efforts in this promising area of medicinal chemistry.

Introduction: The Emergence of Chloro-N-Alkylamides as Bioactive Agents

The incorporation of a chlorine atom into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance pharmacological properties. In the context of N-alkylamides, the addition of a chloro group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Chloro-N-alkylamides have emerged from the broader class of alkylamides, which are naturally occurring and synthetic compounds known for their diverse biological effects, including immunomodulatory, anti-inflammatory, and antimicrobial properties.[1][2] The synthetic tractability of the chloro-N-alkylamide backbone allows for systematic modifications, making it an attractive platform for the development of novel therapeutic agents. This guide will delve into the key biological activities of these compounds, with a focus on their antifungal, cytotoxic, and emerging neuroprotective and anti-inflammatory potential.

Synthetic Strategies and Methodologies

The synthesis of chloro-N-alkylamides is generally achieved through the acylation of a primary or secondary amine with a chloro-substituted acyl chloride. The specific conditions can be adapted based on the desired substitution pattern and scale of the reaction.

General Synthesis of 2-Chloro-N-phenylacetamide: A Representative Protocol

This protocol details the synthesis of 2-chloro-N-phenylacetamide, a well-studied member of this class with significant antifungal activity.[3]

Reaction Scheme:

General synthesis of 2-Chloro-N-phenylacetamide.

Materials:

-

Aniline (93.1 g, 1.00 mole)

-

Toluene (750 ml)

-

10% Sodium Hydroxide (NaOH) solution (750 ml)

-

Chloroacetyl chloride (197 g, 1.75 mole)

Step-by-Step Procedure:

-

Dissolve aniline in toluene in a suitable reaction vessel.

-

Add the 10% NaOH solution to the stirred aniline-toluene mixture.

-

Cool the mixture to 0°C using an ice bath.

-

Add chloroacetyl chloride dropwise over 45 minutes, ensuring the temperature remains below 10°C.

-

Continue stirring at room temperature for approximately one hour.

-

The precipitated crystalline product, 2-chloro-N-phenylacetamide, is then collected by filtration.

-

Wash the collected solid with cold toluene.

-

Dry the final product in vacuo at 60°C.

Expected Yield: Approximately 151 g (90.0%), with a melting point of 134°-136°C.[3]

This straightforward and high-yielding protocol provides a solid foundation for the synthesis of a variety of chloro-N-alkylamide analogs by substituting the starting aniline with other primary or secondary amines.

Biological Activities and Mechanisms of Action

Chloro-N-alkylamides exhibit a remarkable range of biological activities, with the most extensively studied being their antifungal and cytotoxic effects. Emerging research also points towards their potential as neuroprotective and anti-inflammatory agents.

Antifungal Activity

Several chloro-N-alkylamides have demonstrated potent activity against a range of fungal pathogens, including clinically relevant species such as Aspergillus flavus and various Candida species.[4][5][6]

3.1.1. Mechanisms of Antifungal Action

The antifungal efficacy of chloro-N-alkylamides appears to be multifactorial, with evidence pointing to at least two primary mechanisms:

-

Inhibition of Ergosterol Biosynthesis: One of the key mechanisms involves the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[7] Chloro-N-alkylamides have been shown to bind to ergosterol, disrupting its function.[4][5]

Mechanism of ergosterol-related antifungal activity.

-

Inhibition of Dihydrofolate Reductase (DHFR): In silico studies suggest that 2-chloro-N-phenylacetamide may act as an inhibitor of dihydrofolate reductase (DHFR).[8] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids.[9] Inhibition of DHFR leads to a depletion of tetrahydrofolate, disrupting DNA synthesis and cell proliferation, ultimately resulting in fungal cell death.[4][9][10]

Mechanism of DHFR inhibition by 2-chloro-N-phenylacetamide.

3.1.2. Antifungal Susceptibility Testing: A Standardized Protocol

To evaluate the antifungal activity of novel chloro-N-alkylamides, a standardized broth microdilution method is recommended.[11]

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal isolates (e.g., Candida albicans, Aspergillus flavus)

-

RPMI 1640 medium with L-glutamine

-

96-well microtiter plates

-

Spectrophotometer

Step-by-Step Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plates.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Include positive (antifungal drug, e.g., amphotericin B) and negative (no compound) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Quantitative Data:

The following table summarizes the reported MIC values for 2-chloro-N-phenylacetamide against various fungal strains.

| Fungal Strain | MIC (µg/mL) | Reference |

| Aspergillus flavus | 16 - 256 | [4][5] |

| Candida albicans | 128 - 256 | [6] |

| Candida parapsilosis | 128 - 256 | [6] |

| Candida tropicalis | 16 - 256 | [8] |

Cytotoxic Activity

In addition to their antifungal properties, certain chloro-N-alkylamides have demonstrated cytotoxic effects against various cancer cell lines. This suggests their potential as anticancer agents.

3.2.1. Cytotoxicity Assessment: MTT Assay Protocol

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Step-by-Step Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Emerging Biological Activities

3.3.1. Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of N-alkylamides. Some compounds from Zanthoxylum armatum have shown protective effects against oxidative stress-induced damage in human neuroblastoma cells.[14] The proposed mechanism involves the reduction of reactive oxygen species (ROS) accumulation.[14]

3.3.2. Anti-inflammatory and Immunomodulatory Activity

N-alkylamides, the parent class of compounds, are known to possess anti-inflammatory and immunomodulatory properties.[1][15] These effects are often mediated through the modulation of the endocannabinoid system, particularly through the activation of the cannabinoid receptor type-2 (CB2).[1] Activation of the CB2 receptor can lead to a decrease in the production of pro-inflammatory cytokines like TNF-α and an increase in the anti-inflammatory cytokine IL-10.[1] Some N-alkylamides have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1]

Immunomodulatory mechanism of N-alkylamides via CB2 receptor.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of chloro-N-alkylamides and their biological activity is crucial for the rational design of more potent and selective compounds. While a comprehensive SAR is still evolving, some key trends have been observed. The position and number of chlorine substitutions on the aromatic ring, as well as the nature of the N-alkyl group, can significantly impact activity. Further systematic studies are needed to fully elucidate the SAR for this class of compounds.

Toxicology and Pharmacokinetics

Preliminary toxicological data is essential for the progression of any new chemical entity towards clinical development.

In Vitro and In Vivo Toxicity

Some in vivo studies on related compounds have been conducted. For instance, the LD50 of the N-alkylamide affinin in mice was determined to be 113.13 mg/kg.[3] Studies on the chloroacetamide herbicide acetochlor have shown that it can induce the generation of reactive oxygen species (ROS) and decrease the levels of antioxidant enzymes in both cell lines and zebrafish embryos, leading to cytotoxicity and developmental toxicity.[16] The maximum tolerated dose (MTD) of a novel p53-activating compound, Inauhzin (INZ), was found to be 200 mg/kg for female and 250 mg/kg for male mice via intraperitoneal administration.[17]

Pharmacokinetic Profile

The pharmacokinetic properties of N-alkylamides, such as their ability to cross biological membranes, are critical for their therapeutic efficacy. Studies on N-alkylamides like spilanthol and pellitorine have shown that they can penetrate the skin and are likely to be absorbed through the gut.[10][18] Furthermore, spilanthol has been demonstrated to cross the blood-brain barrier, suggesting that chloro-N-alkylamide analogs could be developed for central nervous system targets.[10][18]

Future Directions and Conclusion

Chloro-N-alkylamides represent a promising class of compounds with a diverse range of biological activities. The demonstrated antifungal and cytotoxic effects, coupled with their synthetic accessibility, make them attractive candidates for further drug discovery and development efforts. The emerging evidence of their neuroprotective and anti-inflammatory potential opens up new avenues for research.

Future work should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of analogs to perform a more comprehensive SAR analysis.

-

In-depth mechanistic studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

-

Comprehensive toxicological and pharmacokinetic profiling: Establishing the safety and ADME properties of promising candidates.

References

-

Synergistic immunomopharmacological effects of N-alkylamides in Echinacea purpurea herbal extracts. PubMed. [Link]

-

a. Preparation of 2-chloro-N-phenylacetamide. PrepChem.com. [Link]

-

N-alkylamides: from plant to brain. [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. [Link]

-

a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide. SciELO. [Link]

-

Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. PubMed. [Link]

-

(PDF) Analgesic and neuropsychological effects of Echinacea N-alkylamides. ResearchGate. [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. [Link]

-

(PDF) N-Alkylamides: From plant to brain. ResearchGate. [Link]

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]

-

Chemistry and Pharmacology of Alkylamides from Natural Origin. PMC - PubMed Central. [Link]

-

Chapter: 4 Chloroform. National Academies of Sciences, Engineering, and Medicine. [Link]

-

Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

-

Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei. PMC - PubMed Central. [Link]

-

(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]

-

Alkylamides from Zanthoxylum armatum DC. and their neuroprotective activity. PubMed. [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]

-

Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC - NIH. [Link]

-

Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. PMC. [Link]

-

Chemistry and Pharmacology of Alkylamides from Natural Origin. PubMed. [Link]

-

In vivo anti-inflammatory and analgesic activities of strictosamide from Nauclea officinalis. [Link]

-

MTT Cell Assay Protocol. [Link]

-

Dihydrofolate reductase inhibitor. Wikipedia. [Link]

-

Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. NIH. [Link]

-

Allosteric modulation of the cannabinoid CB1 receptor. ResearchGate. [Link]

-

Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. NIH. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. PubMed. [Link]

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.. MDPI. [Link]

-

Natural products modulating MAPK for CRC treatment: a promising strategy. PMC. [Link]

-

In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. [Link]

-

The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. PMC - NIH. [Link]

-

Determination of Maximum Tolerated Dose and Toxicity of Inauhzin in Mice. ResearchGate. [Link]

-

a study on dihydrofolate reductase and its inhibitors: a review. ResearchGate. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

Involvement of the p38/MK2 Pathway in MCLR Hepatotoxicity Revealed through MAPK Pharmacological Inhibition and Phosphoproteomics in HepaRG Cells. ResearchGate. [Link]

-

Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. PMC. [Link]

-

What are Ergosterol biosynthesis inhibitors and how do they work?. Patsnap Synapse. [Link]

-

a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. SciELO. [Link]

Sources

- 1. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. scielo.br [scielo.br]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. clyte.tech [clyte.tech]

- 14. researchgate.net [researchgate.net]

- 15. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ffhdj.com [ffhdj.com]

- 17. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Toxicological Hazard Assessment of 2-chloro-N-isobutylpropanamide: A Technical Guide

Executive Summary

The imperative to ensure chemical safety while reducing reliance on animal testing has propelled the advancement and acceptance of in silico toxicology methods.[1][2] This technical guide provides a comprehensive, in-depth framework for conducting an in silico toxicological hazard assessment of the novel chemical entity, 2-chloro-N-isobutylpropanamide. In the absence of direct experimental data for this specific molecule, this guide champions a scientifically rigorous read-across approach, leveraging data from structurally similar analogs to predict potential toxicological endpoints. We will detail the systematic workflow, from initial molecular characterization to the selection and application of complementary predictive models, culminating in a weight-of-evidence-based hazard assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the safety evaluation of new chemical entities.

Introduction to In Silico Toxicology and the Target Molecule

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure and physicochemical properties.[3][4][5] This approach offers a rapid and cost-effective means to prioritize compounds for further development, identify potential hazards early in the discovery pipeline, and reduce the need for extensive in vitro and in vivo testing.[1][4] Regulatory bodies are increasingly accepting in silico data, particularly when generated and documented in a transparent and scientifically valid manner.[3][6]

1.1. Characterization of this compound

To inform our in silico assessment, we will utilize a read-across approach based on two structurally similar compounds for which some data are available: 2-chloro-N-propylpropanamide and N-isobutylpropanamide . The rationale for selecting these analogs lies in their shared structural features with the target molecule, which may inform its potential biological activity.

| Property | 2-chloro-N-propylpropanamide[7] | N-isobutylpropanamide[8] | This compound (Predicted) |

| Molecular Formula | C6H12ClNO | C7H15NO | C7H14ClNO |

| Molecular Weight | 149.62 g/mol | 129.20 g/mol | ~163.64 g/mol |

| XLogP3 | 1.5 | 1.3 | ~1.9 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 3 | 3 | 4 |

Table 1: Physicochemical Properties of this compound and its Structural Analogs. Predicted values for the target molecule are estimated based on its structure.

The In Silico Toxicity Prediction Workflow

A robust in silico toxicity assessment relies on a structured and transparent workflow. The following diagram illustrates the key stages of our approach.

Figure 1: A stepwise workflow for the in silico toxicological assessment of this compound.

Methodologies for In Silico Toxicity Prediction

To ensure a comprehensive and reliable assessment, it is crucial to employ at least two complementary in silico methodologies, as recommended by guidelines such as the ICH M7 for mutagenicity prediction.[6][9] This approach minimizes the risk of false negatives and provides a more robust weight of evidence.

3.1. Expert Rule-Based Systems: DEREK Nexus

Expert rule-based systems, such as DEREK Nexus, utilize a knowledge base of structure-activity relationships (SARs) derived from published literature and proprietary data.[10][11] These systems identify structural fragments (toxicophores) that are known to be associated with specific toxicological endpoints.

Protocol for DEREK Nexus Analysis:

-

Input: The 2D structure of this compound is imported into the DEREK Nexus software.[12]

-

Execution: The software compares the chemical structure against its knowledge base of toxicophores.[11]

-

Output: DEREK Nexus provides qualitative predictions for a range of endpoints, including mutagenicity, carcinogenicity, skin sensitization, and reproductive toxicity.[9][10] The output indicates the likelihood of a toxicological hazard and provides the reasoning behind the prediction, including relevant literature references.[12]

3.2. Statistical-Based Systems: SARAH Nexus